molecular formula C22H23N3O3 B2645082 8-Benzoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021127-14-9

8-Benzoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2645082
CAS RN: 1021127-14-9
M. Wt: 377.444
InChI Key: QZUXWFIBPZODDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Benzoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a research reagent used in the synthesis of spirohydantoins from basic heterocyclic ketones .

Scientific Research Applications

Corrosion Inhibition in Steel

8-Benzoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been studied for their application in corrosion inhibition. In a study by Chafiq et al. (2020), spirocyclopropane derivatives, closely related to the compound , demonstrated effective inhibition properties for mild steel corrosion in acidic solutions. The study highlighted the green and environmentally friendly nature of these compounds and utilized experimental methods like electrochemical impedance spectroscopy and potentiodynamic polarization techniques to evaluate their effectiveness (Chafiq et al., 2020).

Anticonvulsant Activity

A study by Obniska et al. (2006) investigated a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, which are structurally similar to this compound. These compounds were evaluated for their anticonvulsant and neurotoxic properties. The study found that except for one derivative, all compounds displayed anticonvulsant activity in the maximal electroshock seizure test, with some showing neurotoxicity at certain dosages (Obniska et al., 2006).

Antimicrobial Applications

Ren et al. (2009) synthesized an N-halamine precursor structurally related to this compound and bonded it onto cotton fabrics. This material exhibited antimicrobial properties against Staphylococcus aureus and Escherichia coli, indicating potential applications in antimicrobial textiles (Ren et al., 2009).

Application in Crystallography

Studies have been conducted on derivatives of this compound in the field of crystallography. Jiang et al. (2016) synthesized oxaspirocyclic compounds and determined their structures using single crystal X-ray crystallography. These studies are crucial for understanding the molecular and crystal structures of spirocyclic compounds (Jiang et al., 2016).

Green Chemistry Applications

Chafiq et al. (2020) also synthesized new spirocyclopropane derivatives, related to this compound, as part of an effort to develop environmentally friendly chemicals. These derivatives showed promising results in inhibiting corrosion in mild steel, highlighting their potential in green chemistry applications (Chafiq et al., 2020).

Mechanism of Action

8-Benzoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been identified as a promising RIPK1 inhibitor . Molecular docking analysis suggests that the benzyl groups of this compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .

properties

IUPAC Name

8-benzoyl-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-19(18-9-5-2-6-10-18)24-15-12-22(13-16-24)20(27)25(21(28)23-22)14-11-17-7-3-1-4-8-17/h1-10H,11-16H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUXWFIBPZODDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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